molecular formula C14H18N2O2 B2895015 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2108575-44-4

1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2895015
CAS No.: 2108575-44-4
M. Wt: 246.31
InChI Key: MIIUCKAOQJQFDF-UHFFFAOYSA-N
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Description

1-[3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound featuring a bicyclic structure with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of efficient catalysts, would likely be applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action for 1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is unique due to its specific combination of a pyridine ring and an 8-azabicyclo[3.2.1]octane scaffold. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(17)16-11-4-5-12(16)8-14(7-11)18-13-3-2-6-15-9-13/h2-3,6,9,11-12,14H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIUCKAOQJQFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2CCC1CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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